molecular formula C22H18N2OS B392297 4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 340690-12-2

4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B392297
CAS No.: 340690-12-2
M. Wt: 358.5g/mol
InChI Key: XKKDPGDCQHGTSC-UHFFFAOYSA-N
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Description

4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The methoxyphenyl and biphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and biphenyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the biphenyl group, which may affect its binding properties and biological activity.

    N-(4-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine: The position of the methoxy group is different, potentially altering its reactivity and interactions.

    N-(3-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: The presence of a methyl group instead of a phenyl group can influence its chemical and biological properties.

Uniqueness

4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

340690-12-2

Molecular Formula

C22H18N2OS

Molecular Weight

358.5g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C22H18N2OS/c1-25-20-9-5-8-19(14-20)23-22-24-21(15-26-22)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,23,24)

InChI Key

XKKDPGDCQHGTSC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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